Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a propan-2-yloxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction parameters are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Tert-butyl N-(3-hydroxypropyl)carbamate: Another carbamate with a different substituent on the nitrogen atom.
Tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate: A closely related compound with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propan-2-yloxyphenyl group provides additional steric and electronic effects, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-10(2)19-13-8-11(6-7-12(13)16)9-17-14(18)20-15(3,4)5/h6-8,10H,9,16H2,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDAPMMWFDXSEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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